Ethanethiol, 2-(triethylsilyl)-
Description
Ethanethiol, 2-(triethylsilyl)- is a sulfur-containing organosilicon compound characterized by a thiol (-SH) group and a triethylsilyl (-Si(CH₂CH₃)₃) substituent on the ethane backbone. The triethylsilyl group imparts steric bulk and hydrophobicity, distinguishing it from smaller silyl groups (e.g., trimethylsilyl) or polar substituents like methoxy or amino groups .
Properties
CAS No. |
18236-34-5 |
|---|---|
Molecular Formula |
C8H20SSi |
Molecular Weight |
176.4 g/mol |
IUPAC Name |
2-triethylsilylethanethiol |
InChI |
InChI=1S/C8H20SSi/c1-4-10(5-2,6-3)8-7-9/h9H,4-8H2,1-3H3 |
InChI Key |
XVSXBTQOJJXXGF-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCS |
Canonical SMILES |
CC[Si](CC)(CC)CCS |
Other CAS No. |
18236-34-5 |
Synonyms |
2-(Triethylsilyl)ethanethiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Compounds
Physicochemical Properties
Key Observations:
Hydrophobicity: The triethylsilyl group in the target compound likely results in a higher logP (octanol-water partition coefficient) compared to trimethylsilyl analogs. For example, Ethanol, 2-(trimethylsilyl)- has a logP of 1.317 , while the triethylsilyl variant would exhibit greater lipophilicity due to longer alkyl chains.
Acidity: Thiol acidity (pKa) is influenced by substituents. Electron-donating silyl groups (e.g., triethylsilyl) would decrease thiol acidity compared to electron-withdrawing groups. For instance, 2-(dimethylamino)ethanethiol may exhibit altered acidity due to the amino group’s resonance effects .
Thermal Stability :
- Silyl groups generally enhance thermal stability. The triethylsilyl group’s bulk may reduce reactivity in nucleophilic substitutions compared to smaller substituents like trimethylsilyl .
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